molecular formula C18H21ClN2O6 B5986571 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride

1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride

Cat. No.: B5986571
M. Wt: 396.8 g/mol
InChI Key: UDPLOTJTYPXMGJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride is a complex organic compound that features a benzodioxin ring, a nitrophenoxy group, and a propanol backbone

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6.ClH/c21-14(11-24-15-7-5-13(6-8-15)20(22)23)9-19-10-16-12-25-17-3-1-2-4-18(17)26-16;/h1-8,14,16,19,21H,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPLOTJTYPXMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC(COC3=CC=C(C=C3)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylamino Group: This step often involves nucleophilic substitution reactions where a methylamine derivative is introduced.

    Introduction of the Nitrophenoxy Group: This can be done via nucleophilic aromatic substitution or other suitable methods.

    Formation of the Propanol Backbone: This involves the addition of a propanol derivative to the intermediate compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-aminophenoxy)propan-2-ol;hydrochloride: Similar structure but with an amino group instead of a nitro group.

    1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride may confer unique chemical and biological properties, such as specific reactivity patterns and potential biological activity that differ from its analogs.

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